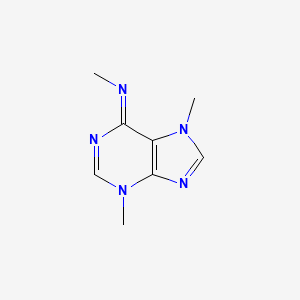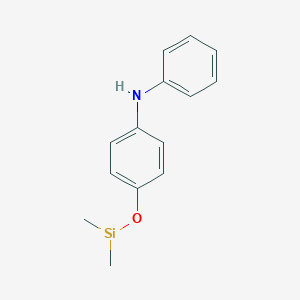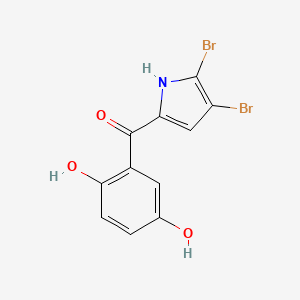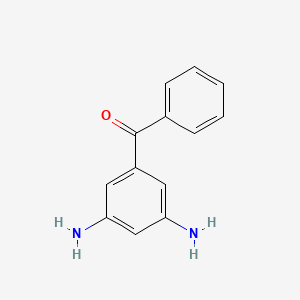
Gadolinium--oxomolybdenum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–oxomolybdenum (1/1) is a compound that combines gadolinium and molybdenum oxides. Gadolinium is a rare-earth element known for its magnetic properties, while molybdenum is a transition metal with significant applications in various industries. The combination of these two elements results in a compound with unique properties that are valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of gadolinium–oxomolybdenum (1/1) typically involves the reaction of gadolinium nitrate with ammonium molybdate under controlled conditions. The reaction is carried out in an aqueous solution, followed by precipitation and calcination to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the purity and yield of the compound.
Industrial Production Methods
Industrial production of gadolinium–oxomolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but with optimized parameters for higher efficiency. Techniques such as sol-gel processing, hydrothermal synthesis, and solid-state reactions are commonly employed. These methods ensure the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium–oxomolybdenum (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of molybdenum.
Reduction: Reduction reactions can convert molybdenum to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various oxides and hydroxides of gadolinium and molybdenum, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Gadolinium–oxomolybdenum (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to gadolinium’s magnetic properties.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance ceramics and electronic components.
Wirkmechanismus
The mechanism of action of gadolinium–oxomolybdenum (1/1) involves its interaction with molecular targets and pathways in biological systems. Gadolinium’s magnetic properties allow it to enhance imaging techniques, while molybdenum’s catalytic properties enable it to participate in various biochemical reactions. The compound can bind to specific biomolecules, facilitating targeted delivery and imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other gadolinium-based oxides and molybdenum-based oxides, such as gadolinium oxide (Gd2O3) and molybdenum trioxide (MoO3).
Uniqueness
Gadolinium–oxomolybdenum (1/1) is unique due to the combination of gadolinium’s magnetic properties and molybdenum’s catalytic properties. This combination results in a compound with enhanced functionality compared to individual oxides, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
50808-76-9 |
|---|---|
Molekularformel |
GdMoO |
Molekulargewicht |
269.2 g/mol |
IUPAC-Name |
gadolinium;oxomolybdenum |
InChI |
InChI=1S/Gd.Mo.O |
InChI-Schlüssel |
WKVMJTWQKHATFU-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


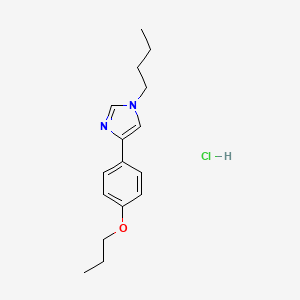
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
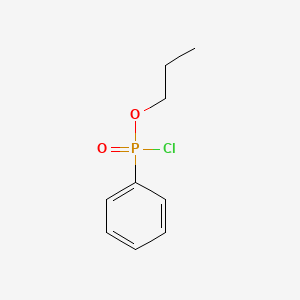
![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)

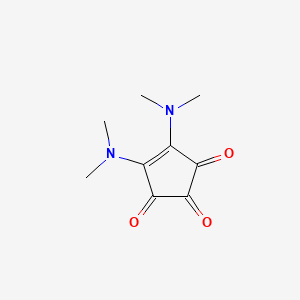

![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
